molecular formula C8H12ClNO B2962195 2-Chloro-N-(cyclopenten-1-ylmethyl)acetamide CAS No. 2144736-52-5

2-Chloro-N-(cyclopenten-1-ylmethyl)acetamide

Cat. No.: B2962195
CAS No.: 2144736-52-5
M. Wt: 173.64
InChI Key: CHPZRNSDEQZSHQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopenten-1-ylmethyl)acetamide is an organic compound with the molecular formula C8H12ClNO It is a chlorinated acetamide derivative, characterized by the presence of a cyclopentenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopenten-1-ylmethyl)acetamide typically involves the reaction of cyclopentenylmethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopenten-1-ylmethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The cyclopentenyl group can undergo oxidation or reduction reactions, leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide in aqueous solution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of cyclopentenylmethylamine and chloroacetic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the cyclopentenyl group.

Scientific Research Applications

2-Chloro-N-(cyclopenten-1-ylmethyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopenten-1-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetamide: A simpler chlorinated acetamide with similar reactivity but lacking the cyclopentenyl group.

    N-(Cyclopenten-1-ylmethyl)acetamide: Similar structure but without the chlorine atom, leading to different reactivity and applications.

    2-Chloro-N,N-dimethylacetamide: Another chlorinated acetamide with different substituents on the nitrogen atom.

Uniqueness

2-Chloro-N-(cyclopenten-1-ylmethyl)acetamide is unique due to the presence of both the chlorine atom and the cyclopentenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(cyclopenten-1-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h3H,1-2,4-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPZRNSDEQZSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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